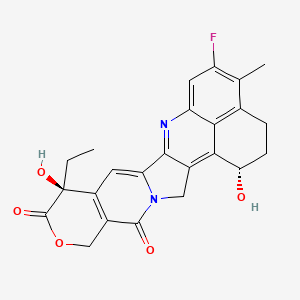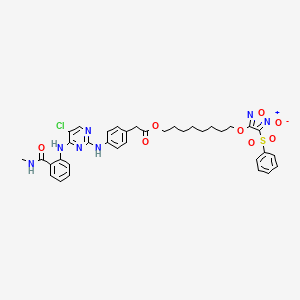
Coumarin-PEG2-endoBCN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin-PEG2-endoBCN is a fluorescent dye that contains a coumarin fluorophore. It is widely used as a click chemistry reagent, which is a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its ability to facilitate the labeling and imaging of biological molecules due to its fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-PEG2-endoBCN typically involves the conjugation of a coumarin derivative with a polyethylene glycol (PEG) linker and an endo-bicyclo[6.1.0]non-4-yne (endoBCN) moiety. The process generally starts with the preparation of the coumarin derivative, followed by the attachment of the PEG linker through esterification or amidation reactions. Finally, the endoBCN moiety is introduced via a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin-PEG2-endoBCN undergoes various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form coumarin-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the coumarin structure, affecting its fluorescence properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Coumarin-3-carboxylic acid derivatives.
Reduction: Reduced coumarin derivatives with altered fluorescence.
Substitution: Substituted coumarin derivatives with various functional groups.
Applications De Recherche Scientifique
Coumarin-PEG2-endoBCN has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.
Biology: Facilitates the labeling and imaging of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of fluorescent sensors and materials
Mécanisme D'action
The mechanism of action of Coumarin-PEG2-endoBCN involves its ability to undergo click chemistry reactions, forming stable covalent bonds with target molecules. The coumarin fluorophore emits fluorescence upon excitation, allowing for the visualization and tracking of labeled molecules. The PEG linker enhances solubility and biocompatibility, while the endoBCN moiety facilitates efficient click reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin-PEG2-endoBCN: Unique due to its combination of coumarin fluorescence, PEG linker, and endoBCN moiety.
Coumarin-PEG2-azide: Similar structure but uses an azide group instead of endoBCN.
Coumarin-PEG2-alkyne: Contains an alkyne group for click chemistry reactions
Uniqueness
This compound stands out due to its strain-promoted azide-alkyne cycloaddition (SPAAC) capability, which allows for bioorthogonal reactions without the need for copper catalysts. This makes it particularly suitable for in vivo applications where copper toxicity is a concern .
Propriétés
Formule moléculaire |
C31H41N3O7 |
|---|---|
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H41N3O7/c1-3-34(4-2)23-12-11-22-19-26(30(36)41-28(22)20-23)29(35)32-13-15-38-17-18-39-16-14-33-31(37)40-21-27-24-9-7-5-6-8-10-25(24)27/h11-12,19-20,24-25,27H,3-4,7-10,13-18,21H2,1-2H3,(H,32,35)(H,33,37)/t24-,25+,27? |
Clé InChI |
XLABDPQXKAOLNZ-YHQISMHQSA-N |
SMILES isomérique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


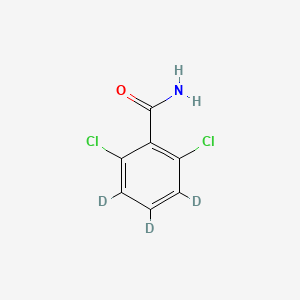
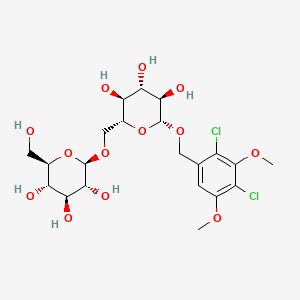
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
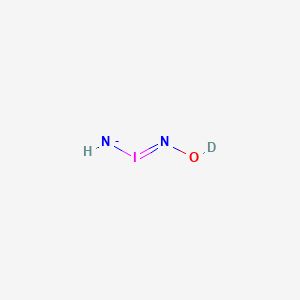
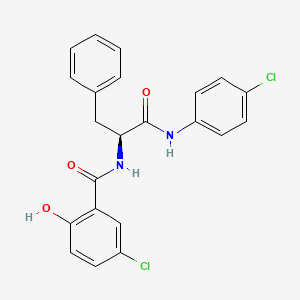
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
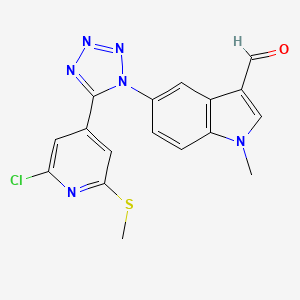
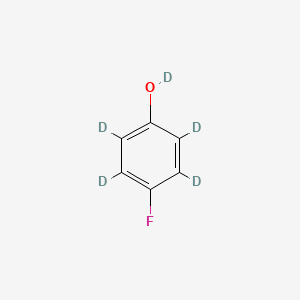
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
